molecular formula C7H6BrNO3 B599073 (2-Bromo-4-nitrophenyl)methanol CAS No. 183111-34-4

(2-Bromo-4-nitrophenyl)methanol

Cat. No. B599073
CAS RN: 183111-34-4
M. Wt: 232.033
InChI Key: SKFLKCLXNZFRNN-UHFFFAOYSA-N
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Description

“(2-Bromo-4-nitrophenyl)methanol” is a synthetic compound. It has a molecular formula of C7H6BrNO3 .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-4-nitrophenyl)methanol” can be represented by the InChI code: 1S/C7H6BrNO3/c8-7-3-6 (9 (11)12)2-1-5 (7)4-10/h1-3,10H,4H2 . The compound has a molecular weight of 232.03 g/mol .


Physical And Chemical Properties Analysis

“(2-Bromo-4-nitrophenyl)methanol” is a compound with a molecular weight of 232.03 g/mol . It has a melting point of 85-87°C . The compound has a topological polar surface area of 66 Ų .

Scientific Research Applications

  • Kinetics and Substituent Effects in Thiophen Derivatives : Research on thiophen derivatives, including those with bromo and nitro substituents, focuses on understanding substituent effects and reaction kinetics. For instance, studies on the reactions of various bromo-nitro-thiophens with sodium benzenethiolate in methanol aim to elucidate the transmission of substituent effects through bonds of different orders in the thiophen ring (Spinelli et al., 1972). Similar research efforts examine the kinetics of piperidinodebromination of substituted biphenyls in methanol, contributing to a broader understanding of the substituent effects in such systems (Guanti et al., 1977).

  • Degradation Studies of Bromopol : Bromopol (2-bromo-2-nitropropane-1,3-diol), which shares some structural similarity with (2-Bromo-4-nitrophenyl)methanol, has been studied for its degradation characteristics. Investigations reveal how bronopol degrades in various conditions, providing insights that could be relevant for understanding the stability and degradation pathways of related bromo-nitro compounds (Matczuk et al., 2012).

  • Study of Nucleophilic Substitution Reactions : Investigations into nucleophilic substitution reactions of bromo-nitro derivatives in methanol can offer insights into the reactivity and potential chemical applications of similar compounds. Such studies help in understanding how different substituents and reaction conditions influence the outcomes of substitution reactions (Consiglio et al., 1982).

  • Photochemical Reaction Mechanisms : Research on the photochemical reactions of nitrobenzyl compounds, which include aspects like methanol photorelease, is relevant to understanding the photoreactivity of compounds containing nitro groups. Such studies contribute to the development of photoprotective groups and photoresponsive materials (Il'ichev et al., 2004).

  • Investigation of Multicomponent Reactions : Studies on multicomponent reactions involving nitrophenyl compounds in methanol can provide insights into synthetic strategies that might be applicable to (2-Bromo-4-nitrophenyl)methanol. Such reactions are significant in organic synthesis, offering efficient routes to complex molecules (Dintzner et al., 2012).

Safety and Hazards

“(2-Bromo-4-nitrophenyl)methanol” may cause severe skin burns and eye damage . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

(2-bromo-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFLKCLXNZFRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-nitrophenyl)methanol

CAS RN

183111-34-4
Record name (2-bromo-4-nitrophenyl)methanol
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